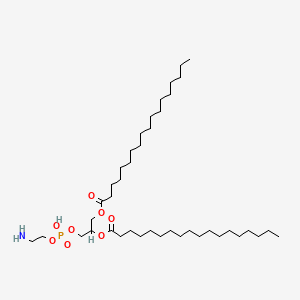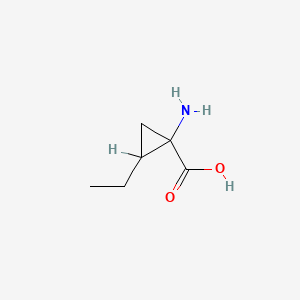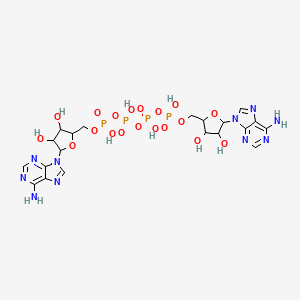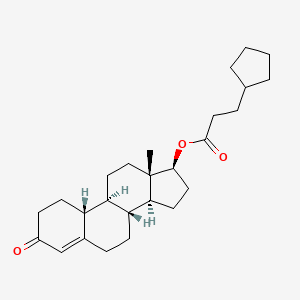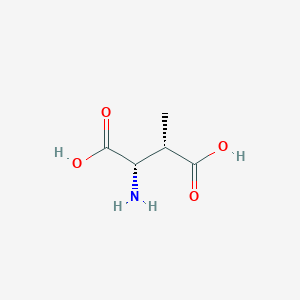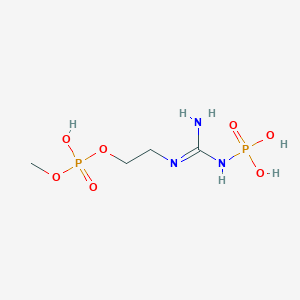
Axisonitrile 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axisonitrile 3 is a natural product found in Phyllidiella pustulosa, Acanthella, and other organisms with data available.
Scientific Research Applications
AXIS Tool for Cross-Sectional Studies
The AXIS tool is a critical appraisal tool developed to assess the quality, study design, reporting quality, and risk of bias in cross-sectional studies. It's designed to aid in evidence synthesis and decision-making across various disciplines, enhancing the inclusion of cross-sectional studies in systematic reviews, guidelines, and clinical decision-making (Downes et al., 2016).
Nitrogen Management in Midwestern Soils
The study discusses the balance required in managing nitrogen levels in soils to optimize plant growth while minimizing nitrate transportation to ground and surface waters. It highlights the impact of agricultural management practices on nitrogen in soils and water quality, proposing strategies like improved nitrogen application timing, soil testing, and using cover crops to reduce nitrate loss (Dinnes et al., 2002).
Axis Disorders and Their Impact on Treatment Efficacy
Several studies address various aspects of Axis disorders. One study discusses the validity of the Millon Clinical Multiaxial Inventory for Axis II disorders, examining its use in forensic practice (Rogers et al., 1999). Another study reviews the efficacy of antidepressants in treating major depressive disorder in patients with a co-morbid axis-III disorder, highlighting the effectiveness of antidepressants in such cases (Iovieno et al., 2011). The DSM-III axis IV, focusing on the Severity of Psychosocial Stressors, is reviewed in terms of use, reliability, and validity, proposing major changes to improve its clinical and research application (Skodol, 1991).
Gut-Brain Axis in Neurodegenerative Diseases
The study discusses the gut-brain axis hypothesis in neurodegenerative diseases, particularly Alzheimer’s Disease, and the impact of factors like stress, diet, and drugs on the gut microbiota. It reviews the effects of omega-3 supplementation in shifting the gut microbiota balance towards a healthier status, although it calls for further randomized controlled trials considering the critical points highlighted in the review (La Rosa et al., 2018).
Environmental Applications of Saponins
This review discusses the application of saponins, non-ionic surfactants derived from plants, in environmental remediation. It covers their source, properties, and application in remediation of organic and inorganic contaminants, indicating the good prospect of applying saponins in environmental remediation (Liu et al., 2017).
properties
CAS RN |
59633-83-9 |
|---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
(6S,9R,10S)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C16H25N/c1-11(2)14-7-6-13(4)16(15(14)17-5)9-8-12(3)10-16/h10-11,13-15H,6-9H2,1-4H3/t13-,14+,15-,16?/m0/s1 |
InChI Key |
CLJZNXABBGEKKI-QGPPMGRFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C12CCC(=C2)C)[N+]#[C-])C(C)C |
SMILES |
CC1CCC(C(C12CCC(=C2)C)[N+]#[C-])C(C)C |
Canonical SMILES |
CC1CCC(C(C12CCC(=C2)C)[N+]#[C-])C(C)C |
synonyms |
axisonitrile 3 axisonitrile-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





